molecular formula C20H22FN3O5S2 B2871805 N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-45-7

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2871805
CAS RN: 898453-45-7
M. Wt: 467.53
InChI Key: MFWYPSFJQHTEIM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a fluoro-methylphenyl group, a thiophen-2-ylsulfonyl group, and a 1-oxa-4,8-diazaspiro[4.5]decan-8-yl group . These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The fluoro-methylphenyl group would likely contribute to the compound’s aromaticity, while the thiophen-2-ylsulfonyl and 1-oxa-4,8-diazaspiro[4.5]decan-8-yl groups could add additional rings to the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the fluoro-methylphenyl group could undergo electrophilic aromatic substitution reactions, while the thiophen-2-ylsulfonyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure. For example, its solubility could be influenced by the presence of polar functional groups, while its melting and boiling points could depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Pharmacological Properties

Compounds structurally related to the queried chemical, especially those featuring the 1-oxa-4,8-diazaspiro[4.5]decan core, have been examined for their pharmacological potential. For instance, the study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) highlighted its high affinity and selectivity for κ-opioid receptors (KORs), demonstrating potential therapeutic implications for depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate stress-induced behaviors (Grimwood et al., 2011).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of spirothiazolidinone derivatives have been a subject of interest. For example, a study on spirothiazolidinones highlighted their synthesis and evaluation against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Apaydın et al., 2020). Similarly, the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated the potential of thiazole derivatives in combating microbial resistance (Badiger et al., 2013).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S2/c1-14-4-5-15(13-16(14)21)22-18(25)19(26)23-8-6-20(7-9-23)24(10-11-29-20)31(27,28)17-3-2-12-30-17/h2-5,12-13H,6-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYPSFJQHTEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

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